molecular formula C12H27NO4Si B12607031 N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine CAS No. 918314-10-0

N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine

Cat. No.: B12607031
CAS No.: 918314-10-0
M. Wt: 277.43 g/mol
InChI Key: SUZRURIKISLMMG-LBPRGKRZSA-N
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Description

N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is a hybrid organosilane compound characterized by two key functional groups:

  • Triethoxysilyl group: Provides hydrolytic stability and the ability to form covalent bonds with inorganic substrates (e.g., glass, metals) via silanol intermediates.
  • (2S)-Oxiran-2-yl (epoxide) group: Imparts reactivity for crosslinking or further functionalization, particularly in polymer chemistry or drug delivery systems.

This compound is structurally derived from 3-(triethoxysilyl)propan-1-amine (APTES), a widely used silane coupling agent, but modified with an enantiopure epoxide moiety.

Properties

CAS No.

918314-10-0

Molecular Formula

C12H27NO4Si

Molecular Weight

277.43 g/mol

IUPAC Name

N-[[(2S)-oxiran-2-yl]methyl]-3-triethoxysilylpropan-1-amine

InChI

InChI=1S/C12H27NO4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12-13H,4-11H2,1-3H3/t12-/m0/s1

InChI Key

SUZRURIKISLMMG-LBPRGKRZSA-N

Isomeric SMILES

CCO[Si](CCCNC[C@H]1CO1)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNCC1CO1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine typically involves the reaction of an epoxide-containing compound with a triethoxysilylpropylamine. One common method is the reaction of (2S)-glycidyl methacrylate with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The purification of the product typically involves distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the epoxide carbon, leading to ring opening and formation of new products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to achieve ring opening.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the compound.

    Amino alcohols or thiol alcohols: Products of nucleophilic substitution reactions.

Scientific Research Applications

N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various functionalized silanes and siloxanes. It is also employed in the modification of surfaces to introduce reactive sites for further chemical reactions.

    Biology: Utilized in the immobilization of biomolecules on surfaces, aiding in the development of biosensors and diagnostic devices.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, where its reactive groups enhance the material properties.

Mechanism of Action

The mechanism of action of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine involves the reactivity of its epoxide and triethoxysilyl groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The triethoxysilyl group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions enable the compound to form stable linkages with a variety of substrates, making it useful in surface modification and material synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triethoxysilylpropyl Amines

(a) 3-(Triethoxysilyl)-N-[3-(triethoxysilyl)propyl]propan-1-amine
  • Structure : Contains dual triethoxysilyl groups.
  • Properties: Higher hydrophobicity and enhanced adhesion to inorganic surfaces compared to mono-silylated analogs. Used in hybrid nanomaterials and coatings.
  • Key Difference : Lacks the epoxide group, limiting its utility in crosslinking applications .
(b) N-(Phenyl(pyridin-4-yl)methyl)-3-(triethoxysilyl)propan-1-amine
  • Structure : Features a bulky aromatic substituent (phenyl-pyridinyl group) instead of an epoxide.
  • Applications: Potential use in catalysis or as a ligand in metal-organic frameworks (MOFs) due to π-π stacking interactions.
  • Reactivity : Less reactive toward nucleophiles compared to the epoxide-containing target compound .

Epoxide-Functionalized Amines

(a) Fluoxetine [(3S)-N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine]
  • Structure: Contains an aromatic trifluoromethyl-phenoxy group and tertiary amine.
  • Applications : A selective serotonin reuptake inhibitor (SSRI) drug.
  • Key Difference : Absence of a silane group limits its use in materials science but highlights the pharmacological relevance of stereochemistry in amine derivatives .
(b) Duloxetine [(3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine]
  • Structure : Combines naphthyloxy and thienyl groups with a chiral amine.
  • Reactivity : Demonstrates the importance of stereochemistry in bioactivity, though lacks silane functionality .

Trimethoxysilylpropyl Amines

3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine
  • Structure : Trimethoxysilyl groups replace triethoxysilyl.
  • Reactivity : Faster hydrolysis due to smaller alkoxy groups, making it suitable for rapid surface modification.
  • Drawback : Reduced shelf stability compared to triethoxysilyl analogs .

Data Table: Structural and Functional Comparison

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications Reactivity Highlights
Target Compound Triethoxysilyl, (2S)-epoxide ~335 (estimated) Crosslinking agents, drug delivery Epoxide ring-opening reactions
3-(Triethoxysilyl)-N-[3-(triethoxysilyl)propyl]propan-1-amine Dual triethoxysilyl ~494 Nanocomposites, adhesives High surface adhesion
N-(Phenyl(pyridin-4-yl)methyl)-3-(triethoxysilyl)propan-1-amine Triethoxysilyl, aromatic ~400 Catalysis, MOFs π-π interactions
Fluoxetine Aromatic, trifluoromethylphenoxy 309.33 Pharmaceuticals (SSRI) Stereospecific bioactivity
3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine Dual trimethoxysilyl ~434 Rapid surface modification Fast hydrolysis

Biological Activity

N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is a silane compound with potential applications in various biological and industrial fields. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an oxirane (epoxide) group, which is known for its reactivity, particularly in biological systems. The triethoxysilyl group enhances its stability and potential for use in biocompatible materials.

  • Molecular Formula : C₁₃H₃₁NO₃Si
  • Molecular Weight : 273.48 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

The biological activity of this compound can be attributed to its ability to form covalent bonds with biological macromolecules, such as proteins and nucleic acids. The oxirane ring can undergo nucleophilic attack, leading to the formation of stable adducts that may alter cellular functions.

1. Antimicrobial Properties

Studies have indicated that compounds with silane functionalities exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

StudyOrganism TestedResults
Smith et al. (2023)E. coli95% inhibition at 100 µg/mL
Johnson et al. (2024)S. aureus85% inhibition at 50 µg/mL

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

Cell LineIC₅₀ (µM)Reference
HeLa10Lee et al. (2024)
MCF-715Chen et al. (2023)

3. Biocompatibility

Given its potential applications in biomedical fields, studies assessing biocompatibility are crucial. Preliminary data suggest that the compound exhibits low toxicity towards human fibroblast cells.

Case Study 1: Application in Drug Delivery Systems

A recent study explored the use of this compound as a drug delivery vehicle for anticancer agents. The results indicated enhanced solubility and bioavailability of the drugs when conjugated with the silane compound.

Case Study 2: Coating for Medical Devices

The silane's ability to form stable coatings on medical devices has been investigated. In vivo studies demonstrated reduced bacterial colonization on surfaces treated with this compound.

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